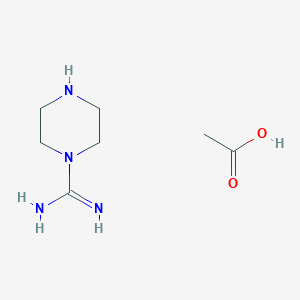
2,6-Difluoro-4-iodobenzaldehyde
説明
2,6-Difluoro-4-iodobenzaldehyde is an organic compound with the chemical formula C7H3F2IO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2,6-Difluoro-4-iodobenzaldehyde consists of a benzene ring substituted with two fluorine atoms, one iodine atom, and one aldehyde group . The InChI code for this compound is 1S/C7H3F2IO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H .Physical And Chemical Properties Analysis
2,6-Difluoro-4-iodobenzaldehyde is a solid substance . Its molecular weight is 268 g/mol .科学的研究の応用
Synthesis Methods
- Wang Ya-lou (2004) described the synthesis of 2,6-Difluorobenzaldehyde, a related compound, using 2,6-dichlorobenzaldehyde and KF in tetramethylene sulfoxide, followed by fractionation purification. The yield and purity achieved were 61.2% and 98.1% respectively under optimized conditions (Wang Ya-lou, 2004).
Chemical Reactions and Properties
Al-Omar et al. (2010) researched the base-catalyzed cyclocondensation of 2,6-difluorobenzaldehyde, among other compounds, which yielded a mixture of the cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds were found to be resistant to atmospheric oxidation even at high temperatures (Al-Omar et al., 2010).
Rocaboy and Gladysz (2003) elaborated on p-Iodobenzaldehyde to create fluorous alcohol and imine, which are precursors for highly active Heck and Suzuki catalysts. This study highlights the potential application in catalysis (Rocaboy & Gladysz, 2003).
Crystal Structure Analysis
Glidewell et al. (2003) analyzed the crystal structure of 2-iodobenzaldehyde derivatives, demonstrating how hydrogen bonds and iodo-nitro interactions contribute to molecular structure formation (Glidewell et al., 2003).
Kumar et al. (2015) characterized the structure of 3-iodobenzaldehyde using various techniques, including FT-IR, Raman, and X-ray diffraction, providing insights into the structural properties of halogenated benzaldehydes (Kumar et al., 2015).
Other Research Areas
Takaki et al. (2002) explored the oxidation of 2,6-disubstituted 4-methylphenols to yield 4-hydroxybenzaldehydes, highlighting the potential application in chemical synthesis and industrial processes (Takaki et al., 2002).
Jiang et al. (2014) developed a method for oxyfunctionalization of benzylic C(sp3)–H, demonstrating the versatility of halogenated benzaldehydes in organic synthesis (Jiang et al., 2014).
特性
IUPAC Name |
2,6-difluoro-4-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGSGKPCVNWYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-iodobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392899.png)


carbohydrazide](/img/structure/B1392907.png)

![1,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1392909.png)




